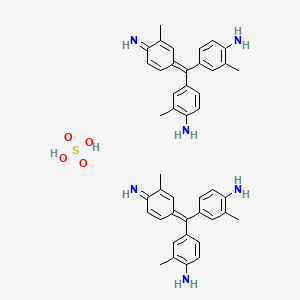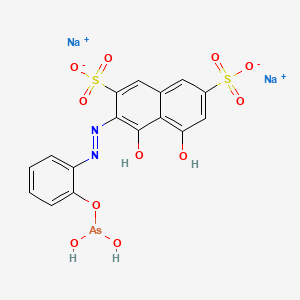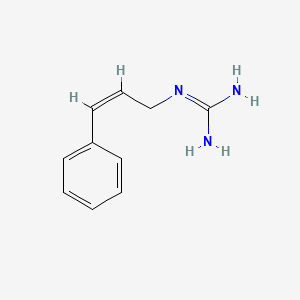
Cinnamylguanidine, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinnamylguanidine, (Z)- is a chemical compound with the molecular formula C10H13N3 It is a derivative of guanidine, featuring a cinnamyl group attached to the guanidine moiety
准备方法
Synthetic Routes and Reaction Conditions
Cinnamylguanidine, (Z)- can be synthesized through several methods. One common approach involves the guanylation of cinnamylamine with cyanamide in the presence of a catalyst such as scandium (III) triflate. This reaction typically occurs under mild conditions in an aqueous medium . Another method involves the catalytic guanylation reaction of amines with carbodiimides, which can be performed under various conditions depending on the desired product .
Industrial Production Methods
Industrial production of cinnamylguanidine, (Z)- often involves large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and reaction medium can significantly impact the efficiency and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
Cinnamylguanidine, (Z)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert cinnamylguanidine, (Z)- into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnamylguanidine oxide, while reduction could produce cinnamylguanidine hydride.
科学研究应用
Cinnamylguanidine, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in developing new drugs.
Industry: Cinnamylguanidine, (Z)- is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of cinnamylguanidine, (Z)- involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Cinnamylguanidine, (Z)- can be compared with other similar compounds, such as:
Cinnamylguanidine, (E)-: The (E)-isomer has a different spatial arrangement, which can lead to different chemical and biological properties.
Cinnamylamine: This compound lacks the guanidine moiety, resulting in different reactivity and applications.
Guanidine derivatives: Other guanidine derivatives may have different substituents, leading to variations in their chemical and biological activities.
Cinnamylguanidine, (Z)- is unique due to its specific structure and the resulting properties, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
5924-65-2 |
|---|---|
分子式 |
C10H13N3 |
分子量 |
175.23 g/mol |
IUPAC 名称 |
2-[(Z)-3-phenylprop-2-enyl]guanidine |
InChI |
InChI=1S/C10H13N3/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H4,11,12,13)/b7-4- |
InChI 键 |
PVTRCZCFBBXXQG-DAXSKMNVSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\CN=C(N)N |
规范 SMILES |
C1=CC=C(C=C1)C=CCN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine](/img/structure/B12704621.png)
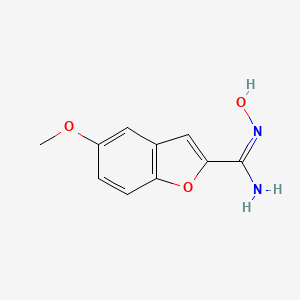
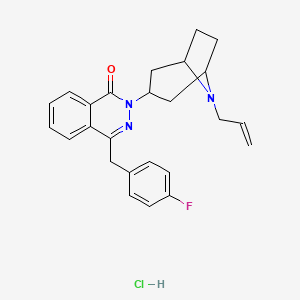

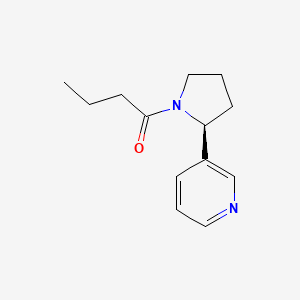
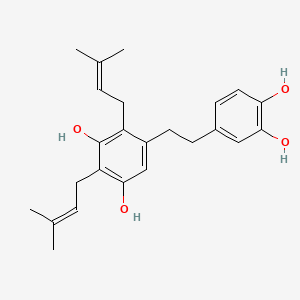
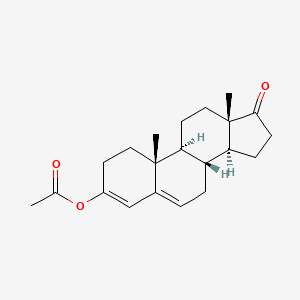


![4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B12704677.png)
